

The Strontium Ion in Esomeprazole Strontium: A Technical Whitepaper on its Potential Effects

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Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

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Executive Summary

Esomeprazole strontium is a proton pump inhibitor (PPI) indicated for the same conditions as esomeprazole magnesium, including gastroesophageal reflux disease (GERD), erosive esophagitis, and risk reduction of NSAID-associated gastric ulcers.^{[1][2]} While the active moiety responsible for acid suppression is esomeprazole, the presence of the strontium ion has prompted inquiries into its potential physiological effects, particularly concerning bone metabolism. This technical guide provides an in-depth analysis of the strontium ion in **esomeprazole strontium**, drawing upon non-clinical and clinical data, with a focus on its pharmacokinetic profile and its potential, albeit minimal, impact on bone biology.

The key takeaway is that the daily dose of strontium delivered by **esomeprazole strontium** is approximately 5.09 mg at the highest recommended adult dose, which is over 130 times lower than the therapeutic dose of strontium (as strontium ranelate) used for the treatment of osteoporosis.^{[3][4]} Non-clinical studies and regulatory evaluation by the U.S. Food and Drug Administration (FDA) have concluded that at these low exposure levels, strontium-related effects on bone are not anticipated in the adult population.^[3] However, as strontium is known to be incorporated into bone, its effects on skeletal development in pediatric populations require further evaluation.^[5]

Pharmacokinetics of Esomeprazole Strontium

The approval of **esomeprazole strontium** was based on the extensive clinical data of esomeprazole magnesium, with bioequivalence studies confirming the comparable pharmacokinetic profiles of the two salt forms. The primary pharmacokinetic parameters of esomeprazole, the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC), are comparable between **esomeprazole strontium** and esomeprazole magnesium.

While a direct head-to-head bioequivalence table for the strontium and magnesium salts is not publicly available, the FDA has stated their comparability. The following tables summarize the pharmacokinetic parameters for **esomeprazole strontium** and showcase the bioequivalence between different formulations of esomeprazole magnesium, which serves as a reliable proxy for the expected performance of **esomeprazole strontium**.

Table 1: Pharmacokinetic Parameters of Esomeprazole Following a Single Oral Dose of **Esomeprazole Strontium** 49.3 mg in Healthy Adult Volunteers under Fasting Conditions

Parameter	Esomeprazole strontium delayed-release capsules 49.3 mg
C _{max} (ng/mL)	Data not explicitly provided in a numerical format in the available public documents, but stated as comparable to esomeprazole magnesium.
AUC (ng*h/mL)	Data not explicitly provided in a numerical format in the available public documents, but stated as comparable to esomeprazole magnesium.
T _{max} (h)	Not specified.

Source: Adapted from prescribing information. Note: Specific mean values for C_{max} and AUC for the strontium salt are not detailed in the provided search results, but their comparability to the magnesium salt is asserted.

Table 2: Representative Bioequivalence Data for Esomeprazole Magnesium 20 mg Enteric-Coated Tablets in Healthy Chinese Subjects (Fasting Conditions)

Parameter	Test Formulation (Geometric Mean)	Reference Formulation (Geometric Mean)	Geometric Mean Ratio (90% CI)	Conclusion
Cmax (ng/mL)	-	-	87.92%– 104.36%	Bioequivalent
AUC0-t (ngh/mL)	-	-	87.82%– 101.45%	Bioequivalent
AUC0-∞ (ngh/mL)	-	-	87.99%– 101.54%	Bioequivalent

Source: Adapted from a bioequivalence study on esomeprazole magnesium formulations.[\[6\]](#)
This table illustrates the typical acceptance criteria for bioequivalence.

Potential Effects of the Strontium Ion on Bone Metabolism

The potential for strontium to affect bone is well-documented, primarily from extensive research on strontium ranelate, a medication used to treat osteoporosis. Strontium ranelate has a dual mode of action: it simultaneously stimulates bone formation and inhibits bone resorption.[\[7\]](#)[\[8\]](#) However, it is critical to contextualize these findings with the significantly lower dose of strontium in **esomeprazole strontium**.

Strontium Dose Comparison

- **Esomeprazole Strontium** (49.3 mg capsule, equivalent to 40 mg esomeprazole): Delivers approximately 5.09 mg of elemental strontium per day.[\[3\]](#)
- Strontium Ranelate (Protelos®): Delivers 682 mg of elemental strontium per day.[\[3\]](#)

The dose of strontium in **esomeprazole strontium** is more than 130-fold lower than the therapeutic dose for osteoporosis.

Mechanisms of Strontium Action on Bone Cells (High-Dose Context)

Studies with strontium ranelate have elucidated several signaling pathways through which strontium exerts its effects on bone cells.

- **Stimulation of Bone Formation:** Strontium acts as an agonist on the calcium-sensing receptor (CaSR) in osteoblasts, which is thought to trigger downstream signaling cascades, including the ERK1/2 pathway, leading to increased osteoblast proliferation and differentiation.[9]
- **Inhibition of Bone Resorption:** Strontium can modulate the RANKL/OPG signaling pathway in osteoblasts. It has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, and decrease the expression of RANKL itself.[10][11] This shift in the OPG/RANKL ratio leads to reduced osteoclast differentiation and activity, thus decreasing bone resorption.[10][11]

Table 3: Effects of Strontium Ranelate (2g/day) on Bone Turnover Markers in Postmenopausal Women with Osteoporosis (SOTI Trial)

Bone Turnover Marker	Change in Strontium Ranelate Group vs. Placebo (at 3 months)
Bone-Specific Alkaline Phosphatase (BSAP) (Formation)	▲ 8.1% increase (p<0.001)
Serum C-telopeptide cross-links (CTX) (Resorption)	▼ 12.2% decrease (p<0.001)

Source: SOTI (Spinal Osteoporosis Therapeutic Intervention) trial data.[9]

Non-Clinical Bone Safety Evaluation of Esomeprazole Strontium

In non-clinical studies reviewed by the FDA, juvenile rat toxicity studies were conducted with both **esomeprazole strontium** and esomeprazole magnesium. At very high doses (34 to 57 times the maximum recommended human dose), changes in bone morphology, such as decreased femur weight and length, were observed with both salt forms.[4] The nonclinical

reviewer concluded that these effects did not reflect specific strontium-related bone toxicity, as they also occurred with esomeprazole magnesium, and that the strontium doses in these studies were too low to expect adverse effects on bone mineralization.^[3] The FDA's Division of Bone, Reproductive and Urologic Products (DBRUP) concluded that the proposed pediatric doses of **esomeprazole strontium** should not cause strontium-related bone changes, based on available nonclinical data and the established minimum risk level (MRL) for strontium.^[3]

Experimental Protocols

The methodologies for key experiments cited in the literature on strontium's effects on bone cells are detailed below.

In Vitro Osteoblast Culture and Treatment

- Cell Source: Primary osteoblasts are typically isolated from the calvaria of neonatal rats or mice.^[12]
- Cell Culture: Cells are cultured in a humidified atmosphere of 5% CO₂ at 37°C in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, dexamethasone, β-glycerophosphate, and ascorbate to induce osteogenic differentiation.^[12]
- Strontium Treatment: Strontium, in the form of strontium chloride or strontium ranelate, is added to the culture medium at concentrations ranging from 1 μM to 1 mM for a specified duration, typically up to 14 days, with regular medium changes.^[12]

Alkaline Phosphatase (ALP) Activity Assay

- Purpose: To assess early osteoblast differentiation.
- Procedure:
 - After the treatment period, cells are washed with phosphate-buffered saline (PBS).
 - Cells are lysed using a lysis buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 wt% Triton X-100 in PBS).^[2]
 - The cell lysate is incubated with an ALP activity reagent (e.g., p-nitrophenyl phosphate).

- The conversion of the substrate is measured spectrophotometrically at 405 nm.[2]
- ALP activity is typically normalized to the total protein content of the cell lysate.

RANKL and OPG Gene Expression Analysis

- Purpose: To evaluate the effect of strontium on key regulators of osteoclastogenesis.
- Procedure:
 - Osteoblasts are cultured and treated with strontium as described above.
 - Total RNA is extracted from the cells using a reagent like TRIzol.[13]
 - The RNA is reverse-transcribed into complementary DNA (cDNA).
 - Quantitative real-time polymerase chain reaction (qPCR) is performed using specific primers for RANKL, OPG, and a housekeeping gene for normalization.[14]
 - The relative gene expression is calculated to determine the change in RANKL and OPG mRNA levels.

Measurement of Bone Turnover Markers in Clinical Trials

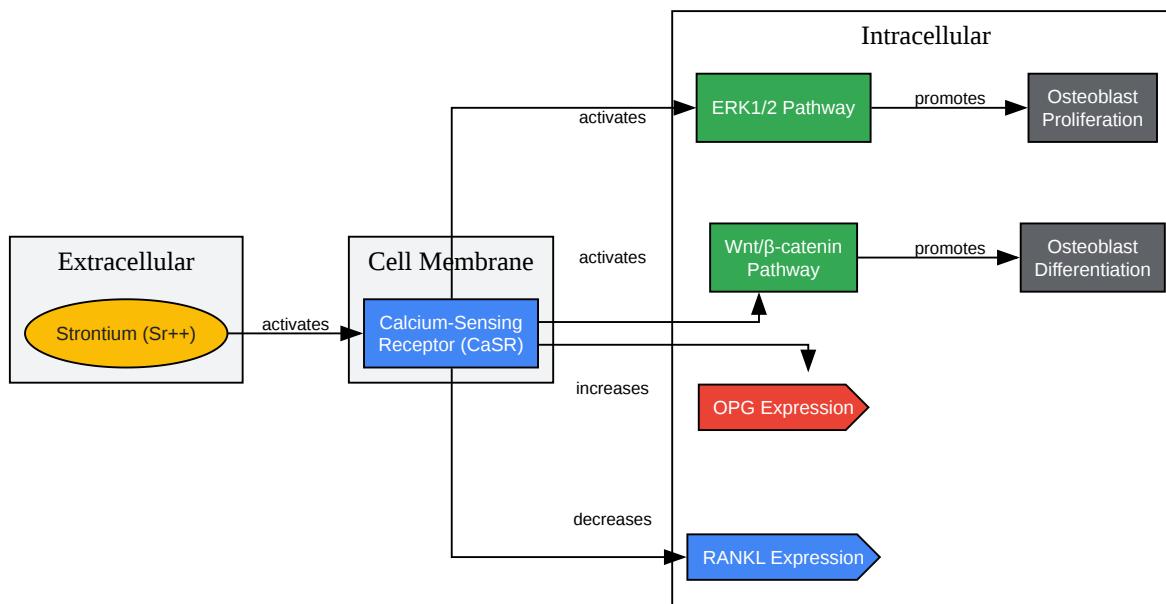
- Purpose: To assess the systemic effects of a drug on bone formation and resorption in humans.
- Markers:
 - Bone Formation: Serum bone-specific alkaline phosphatase (BSAP) and procollagen type I N-terminal propeptide (P1NP).[15][16]
 - Bone Resorption: Serum C-terminal telopeptide of type I collagen (CTX) and urinary N-terminal telopeptide of type I collagen (NTX).[15][17]
- Methodology:
 - Blood and/or urine samples are collected from study participants at baseline and at specified time points during the treatment period.

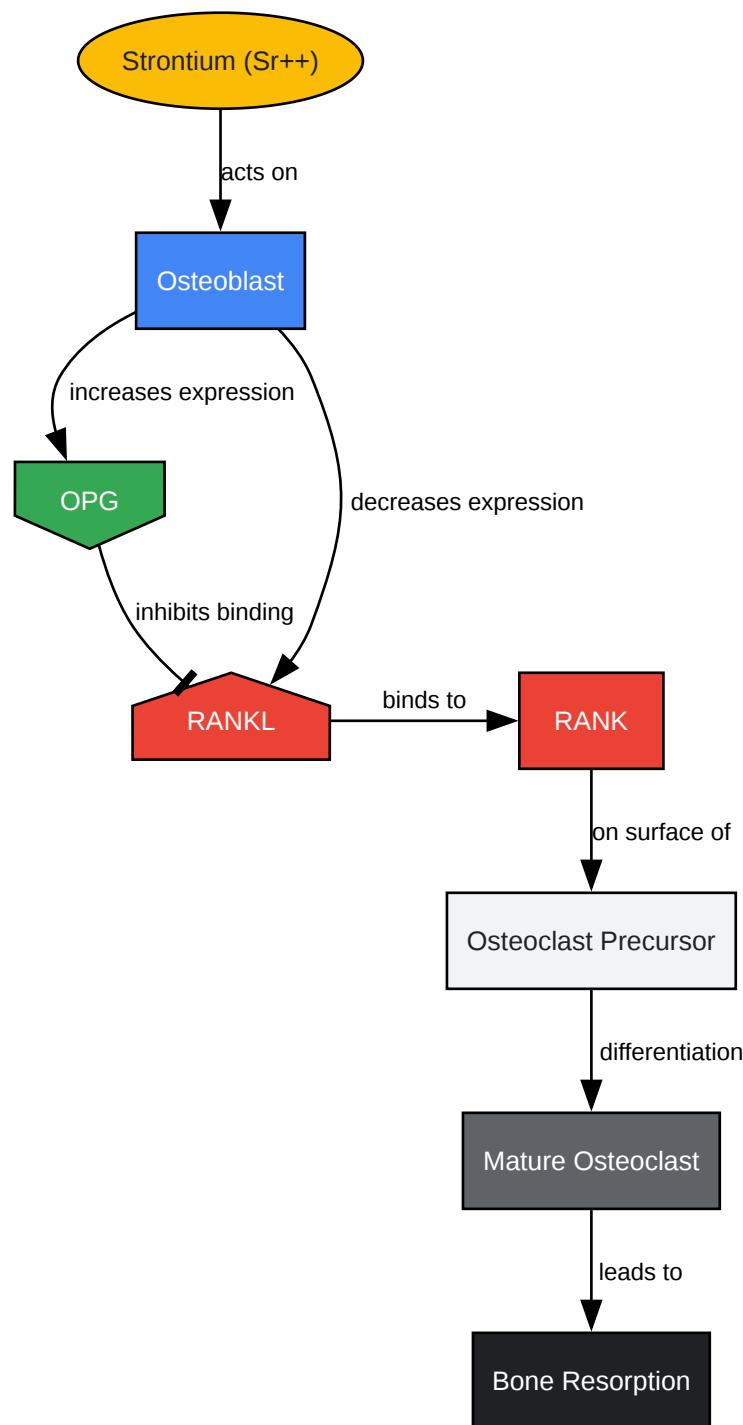
- Markers are measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or automated chemiluminescence assays.[17][18]
- Changes from baseline and differences between treatment and placebo groups are statistically analyzed.[9]

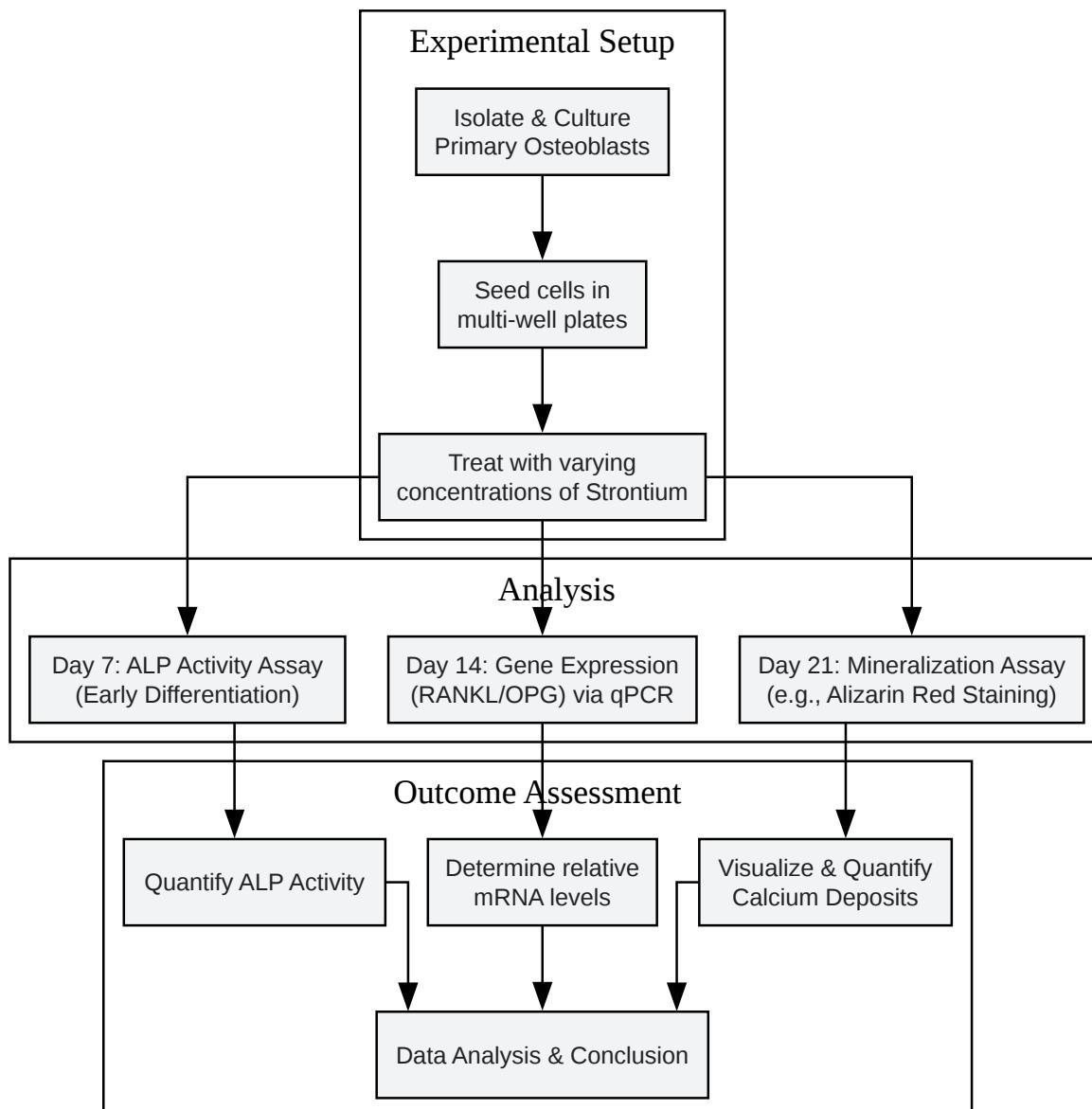
Visualizations: Signaling Pathways and Workflows

Signaling Pathways of Strontium in Bone Cells

The following diagrams illustrate the key signaling pathways implicated in the action of strontium on osteoblasts and osteoclasts, primarily derived from studies on strontium ranelate.







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